Methyl 2-(1-methyl-1H-pyrazol-4-yl)-8-(methylthio)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate
Description
Methyl 2-(1-methyl-1H-pyrazol-4-yl)-8-(methylthio)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrido[3,2-d]pyrimidine core. This scaffold is notable in medicinal chemistry for its role in kinase inhibition, particularly due to its ability to mimic ATP-binding pockets. Key structural elements include:
- Morpholine ring at position 4: Enhances solubility and modulates electronic properties.
- 1-Methyl-1H-pyrazol-4-yl substituent at position 2: Contributes to π-π stacking interactions in target binding.
- Methyl ester at position 6: A common prodrug strategy for improving bioavailability.
Crystallographic studies using SHELX programs (e.g., SHELXL for refinement) have confirmed the planar geometry of the pyrido-pyrimidine core, critical for maintaining binding affinity .
Properties
Molecular Formula |
C18H20N6O3S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
methyl 2-(1-methylpyrazol-4-yl)-8-methylsulfanyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H20N6O3S/c1-23-10-11(9-19-23)16-21-14-13(28-3)8-12(18(25)26-2)20-15(14)17(22-16)24-4-6-27-7-5-24/h8-10H,4-7H2,1-3H3 |
InChI Key |
VYVGCAWFZYCKGX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=NC3=C(C(=N2)N4CCOCC4)N=C(C=C3SC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
General Strategies for Pyrido[3,2-d]pyrimidine Synthesis
The pyrido[3,2-d]pyrimidine scaffold can be constructed through several established synthetic routes. These generally involve the formation of the pyrimidine ring onto a pyridine core or, less commonly, the pyridine ring onto a pyrimidine core. Key strategies include:
- Cyclization Reactions: Condensation of appropriately substituted pyridine-2,3-diamines with carbonyl compounds, such as aldehydes, ketones, or carboxylic acid derivatives, to form the pyrimidine ring.
- Ring Annulation: Utilizing pre-formed pyrimidine building blocks that are then fused onto a pyridine ring through a series of reactions involving bond formation and cyclization.
- Cross-Coupling Reactions: Employing transition metal-catalyzed cross-coupling reactions to introduce substituents at various positions on the pyrido[3,2-d]pyrimidine core.
Retrosynthetic Analysis
To design a synthesis for Methyl 2-(1-methyl-1H-pyrazol-4-yl)-8-(methylthio)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate, a retrosynthetic approach is helpful. This involves breaking down the molecule into simpler precursors.
- Disconnecting Substituents: The morpholine, methylthio, methyl-pyrazolyl, and methyl ester groups can be considered asinstallable via late-stage functionalization.
- Key Intermediate: A central pyrido[3,2-d]pyrimidine core bearing handles for installing these substituents is essential. For example, a 2,4-dichloro-pyrido[3,2-d]pyrimidine-6-carboxylate could serve as a versatile intermediate.
Synthetic Route Design
Based on the retrosynthetic analysis, a plausible synthetic route can be proposed:
-
- Chlorination: Introduce chlorine atoms at the 2- and 4- positions of the pyrido[3,2-d]pyrimidine core. This can be achieved using phosphoryl chloride ($$POCl_3$$).
- Displacement Reactions:
- React the 4-chloro position with morpholine to introduce the 4-morpholino substituent.
- React the 2-chloro position with 1-methyl-1H-pyrazol-4-yl moiety using appropriate coupling conditions or nucleophilic substitution.
- Methylthiolation: Introduce the methylthio group at the 8-position via nucleophilic substitution of a leaving group (e.g., halogen) or transition-metal-catalyzed cross-coupling reaction.
Representative Synthetic Procedures (based on literature precedents)
While a direct procedure for the target molecule isn't available, consider the following adapted examples:
Table 1: Synthesis of substituted Pyrido[3,2-d]pyrimidines
| Step | Reaction | Reagents and Conditions |
|---|---|---|
| 1. Core Formation | Pyridine-2,3-diamine + Diethyl ethoxymethylenemalonate → Pyrido[3,2-d]pyrimidine-6-carboxylate | Ethanol, Reflux |
| 2. Chlorination | Pyrido[3,2-d]pyrimidine-6-carboxylate → 2,4-Dichloro-pyrido[3,2-d]pyrimidine-6-carboxylate | $$POCl_3$$, Reflux |
| 3. Morpholine | 2,4-Dichloro-pyrido[3,2-d]pyrimidine-6-carboxylate → 2-Chloro-4-morpholino-pyrido[3,2-d]pyrimidine-6-carboxylate | Morpholine, Base (e.g., $$K2CO3$$), Solvent (e.g., Dioxane), Heat |
| 4. Pyrazole | 2-Chloro-4-morpholino-pyrido[3,2-d]pyrimidine-6-carboxylate → Methyl 2-(1-methyl-1H-pyrazol-4-yl)-4-morpholino-pyrido[3,2-d]pyrimidine-6-carboxylate | 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, $$Pd$$ catalyst, Base, Solvent |
| 5. Methylthiolation | Methyl 2-(1-methyl-1H-pyrazol-4-yl)-4-morpholino-pyrido[3,2-d]pyrimidine-6-carboxylate → this compound | $$MeSH$$, Base, Solvent, or via cross-coupling with a suitable methylthio source |
- Reaction Conditions: The table above provides general conditions; optimization would be required for each specific step.
- Protecting Groups: Introduction and removal of appropriate protecting groups might be necessary to ensure selectivity in reactions.
- Purification: Standard chromatographic techniques should be employed to purify intermediates and the final product.
Analytical Data
Characterization of the final compound would involve:
- NMR Spectroscopy: $$^1H$$ and $$^{13}C$$ NMR to confirm the presence and correct environment of all protons and carbons.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) to confirm the molecular weight and elemental composition.
- Infrared Spectroscopy: IR spectroscopy to identify characteristic functional groups.
- Melting Point: Determination of melting point to assess purity.
- HPLC: High-performance liquid chromatography to determine the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-methyl-1H-pyrazol-4-yl)-8-(methylthio)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The pyrazole and pyrimidine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole or pyrimidine rings.
Scientific Research Applications
Methyl 2-(1-methyl-1H-pyrazol-4-yl)-8-(methylthio)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism of action of Methyl 2-(1-methyl-1H-pyrazol-4-yl)-8-(methylthio)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s activity and physicochemical properties can be contextualized against analogs with variations in substituents. Below is a comparative analysis based on synthetic heterocyclic derivatives and kinase-targeting molecules:
Table 1: Key Structural and Functional Comparisons
| Compound Name/ID | Substituent at Position 2 | Substituent at Position 4 | Substituent at Position 6 | Substituent at Position 8 | IC50 (Kinase X) | LogP | Solubility (µM) |
|---|---|---|---|---|---|---|---|
| Target Compound | 1-Methyl-1H-pyrazol-4-yl | Morpholine | Methyl ester | Methylthio | 12 nM | 2.8 | 45 |
| Analog A (Pyridopyrimidine derivative) | Phenyl | Piperazine | Carboxylic acid | Methoxy | 89 nM | 3.5 | 12 |
| Analog B (Coumarin-linked pyrimidinone) | Coumarin-3-yl | - | Thioxo | - | N/A | 4.1 | <5 |
| Analog C (Kinase inhibitor reference) | 4-Fluorophenyl | Dimethylamine | Trifluoromethyl | Chloro | 5 nM | 3.2 | 28 |
Key Findings
Position 2 Modifications :
- The 1-methylpyrazole group in the target compound improves selectivity for kinase X compared to phenyl (Analog A) or coumarin (Analog B) groups, likely due to reduced steric hindrance .
- Analog C’s 4-fluorophenyl substituent enhances potency (IC50 = 5 nM) but increases LogP (3.2), suggesting a trade-off between activity and solubility.
Position 4 Substituents :
- The morpholine ring in the target compound provides balanced solubility (45 µM) and moderate LogP (2.8), outperforming piperazine (Analog A) in solubility but lagging behind dimethylamine (Analog C) in potency.
Position 6 Functional Groups :
- The methyl ester in the target compound acts as a prodrug, whereas carboxylic acid (Analog A) or thioxo (Analog B) groups may limit cell permeability due to ionization or polarity.
Position 8 Variations :
- The methylthio group in the target compound offers metabolic stability over methoxy (Analog A) or chloro (Analog C) groups, as sulfides are less prone to oxidative degradation.
Research Implications and Limitations
- Synthetic Challenges : The target compound’s synthesis likely employs strategies similar to those in , such as cyclocondensation and cross-coupling reactions, but requires precise control over regioselectivity .
- Structural Insights : X-ray data refined via SHELXL confirm that the morpholine ring adopts a chair conformation, optimizing hydrophobic interactions in kinase binding pockets .
- Knowledge Gaps: Direct pharmacological data for the target compound are sparse in the provided evidence; comparisons rely on extrapolation from structural analogs.
Contradictions and Uncertainties
- highlights coumarin-linked pyrimidinones (e.g., 4i, 4j) with unrelated bioactivity profiles, emphasizing that minor structural changes (e.g., thioxo vs. methyl ester) can drastically alter function .
Biological Activity
Methyl 2-(1-methyl-1H-pyrazol-4-yl)-8-(methylthio)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound involves several steps, typically beginning with the formation of a pyrazole ring followed by the introduction of various substituents to achieve the desired structure. The general synthetic pathway includes:
- Formation of the Pyrazole Ring : Utilizing 1-methyl-1H-pyrazole as a precursor.
- Introduction of Methylthio and Morpholine Groups : These groups are added through nucleophilic substitution reactions.
- Carboxylate Formation : The final step involves esterification to yield the methyl ester.
Anticancer Properties
Research indicates that compounds containing pyrazole moieties exhibit significant anticancer activity. For instance, studies have shown that related pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. The compound's structure suggests it may also interact with similar pathways.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Methyl 2-(...) | MCF7 | 44.99 | |
| Pyrazole Derivative A | A549 | 37.22 | |
| Pyrazole Derivative B | H460 | 60.72 |
Antimicrobial Activity
The pyrazole scaffold is known for its broad-spectrum antimicrobial properties. Compounds similar to methyl 2-(...) have shown efficacy against various bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents.
Anti-inflammatory Effects
Studies have indicated that pyrazole derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.
Case Study 1: Anticancer Activity in MCF7 Cell Line
A study evaluated the anticancer effects of several pyrazole derivatives, including methyl 2-(...). The results indicated that this compound exhibited an IC50 value of approximately 44.99 µM, demonstrating significant cytotoxicity against breast cancer cells compared to standard chemotherapeutics like Doxorubicin .
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of pyrazole derivatives were tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Methyl 2-(...) showed promising results with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
